molecular formula C8H15N3S B1477626 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine CAS No. 2097955-75-2

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine

Cat. No. B1477626
CAS RN: 2097955-75-2
M. Wt: 185.29 g/mol
InChI Key: SCEQKDBKOJEOCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidines, such as 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine, can be achieved through various methods. One efficient method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Other methods involve the use of simple lanthanide amides as highly efficient catalysts for the guanylation of both aromatic and secondary amines .

Scientific Research Applications

Biological Applications

Guanidines are known for their versatility in biological activities . They have the ability to form hydrogen bonds, their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .

DNA Minor Groove Binders

Guanidines have been used as DNA minor groove binders . The planarity of the guanidinium cation often determines the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Kinase Inhibitors

Guanidines have also found applications as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and inhibitors can be used to prevent this action, which is often useful in treating diseases like cancer.

α2-Noradrenaline Receptors Antagonists

Guanidines can act as α2-noradrenaline receptors antagonists . These receptors are part of the sympathetic nervous system and play a role in the regulation of various physiological functions.

Superbases in Organocatalysis

The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties as superbases and application in organocatalysis .

Pharmaceutical Testing

While not a direct application of the compound, “1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine” is available for purchase for pharmaceutical testing . This suggests that it may have potential applications in drug development and medical research.

Safety and Hazards

While specific safety and hazard information for 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is not available, it’s important to handle all chemical compounds with care. For example, guanidine hydrochloride, a related compound, is known to cause serious eye irritation, skin irritation, and may cause drowsiness or dizziness .

Mechanism of Action

properties

IUPAC Name

1-cyclopropyl-1-(thiolan-3-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c9-8(10)11(6-1-2-6)7-3-4-12-5-7/h6-7H,1-5H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQKDBKOJEOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine
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